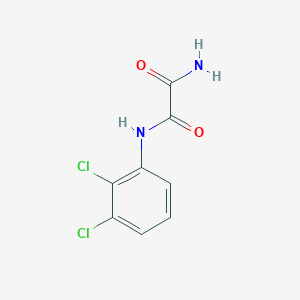![molecular formula C19H17FN2O6 B4582217 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4582217.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate" often involves multi-step chemical reactions. For instance, a synthetic sequence involving methyl 4,4-difluoro-4-(4′-aminophenyl) butanoate showcases the complexity of creating such molecules, highlighting the intermediate stages and the hydrolytic instability of certain amines. Modifications and reactions with sulfur tetrafluoride followed by hydrogenation are common steps (Buss, Coe, & Tatlow, 1997).
Molecular Structure Analysis
The molecular structure of compounds in this chemical family has been extensively analyzed using techniques like FT-IR, NMR, and X-ray diffraction. These studies confirm the molecular geometry and provide insights into the vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization. Such analyses offer a detailed understanding of the compound's stability and reactivity (Raju et al., 2015).
Chemical Reactions and Properties
The chemical behavior of "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate" and related molecules involves interactions and reactions that underscore their reactivity. Studies on similar compounds have explored their ability to form complexes with transition metal ions, demonstrating the bidentate ligand properties of carboxylate groups (Ferenc et al., 2017).
Physical Properties Analysis
Physical properties like crystal structure, solubility, and melting points are crucial for understanding the applications and handling of these compounds. For example, the crystal structure of similar molecules has been determined, showing different orientations and hydrogen bonding that influence the material's physical state and stability (Nayak et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, photophysical properties, and electrochemical behavior, are integral to comprehending the full scope of "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate." Investigations into the molecular docking and interactions with biological molecules offer insights into the potential applications and biochemical relevance of these compounds (Vanasundari et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as the derivatives of chlorambucil and its difluoro analogs, showcases the interest in modifying known compounds to explore their chemical and biological properties. The synthesis involves complex reactions including the use of sulfur tetrafluoride and hydrogenation processes, demonstrating the chemical versatility and potential for creating novel compounds with specific desired features (Buss, Coe, & Tatlow, 1997; Buss, Coe, & Tatlow, 1998).
Polymer Synthesis for Optical Storage : Research into the synthesis of azo polymers and their copolymerization for applications in reversible optical storage demonstrates the relevance of chemical synthesis in creating materials with specific optical properties. This area of study highlights the potential for developing advanced materials for technology applications, including data storage and optical switches (Meng et al., 1996).
Pyridine Derivatives from Chemical Reactions : The reaction of cyano and nitrophenyl propenamides with methyl oxobutanoate leading to various pyridine derivatives indicates the potential for synthesizing diverse chemical structures from specific reactions. These studies contribute to the understanding of chemical reactivity and the development of new synthetic routes for heterocyclic compounds (O'Callaghan et al., 1999).
Molecular Docking and Structural Analysis : The detailed investigation of compounds through molecular docking, vibrational, structural, electronic, and optical studies, as well as NBO analysis, provides a framework for understanding the interactions and properties of potential drug molecules. Such research is crucial for the design and development of new pharmaceuticals with specific target affinities (Vanasundari et al., 2018).
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(4-fluoroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O6/c1-12-2-3-13(10-16(12)22(26)27)17(23)11-28-19(25)9-8-18(24)21-15-6-4-14(20)5-7-15/h2-7,10H,8-9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJNQYGJELFHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
![1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4582165.png)

![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)
![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)
